molecular formula C18H22N6O4S B11258477 3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11258477
M. Wt: 418.5 g/mol
InChI Key: QWXNHPCNBZKXOS-UHFFFAOYSA-N
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Description

3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a pyridazine ring substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step procedures. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the nitrobenzenesulfonyl group. The pyridazine ring is then constructed and substituted with the pyrrolidinyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the piperazine or pyridazine rings .

Scientific Research Applications

3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyridazine derivatives, such as:

Uniqueness

3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N6O4S

Molecular Weight

418.5 g/mol

IUPAC Name

3-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C18H22N6O4S/c25-24(26)15-4-3-5-16(14-15)29(27,28)23-12-10-22(11-13-23)18-7-6-17(19-20-18)21-8-1-2-9-21/h3-7,14H,1-2,8-13H2

InChI Key

QWXNHPCNBZKXOS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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